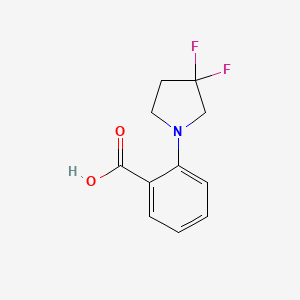

2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-4-2-1-3-8(9)10(15)16/h1-4H,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZRKCBVZVZDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzoic acid moiety substituted with a 3,3-difluoropyrrolidine group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways .

- Proteasome Activation : Similar compounds have been reported to enhance proteasome activity, which is crucial for protein degradation and cellular homeostasis. This suggests potential applications in aging and related disorders .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which could help mitigate oxidative stress-related damage in cells .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of COX Enzymes : By binding to COX enzymes, the compound can decrease the production of pro-inflammatory mediators such as prostaglandins.

- Activation of the Ubiquitin-Proteasome Pathway : Enhancing this pathway can lead to increased degradation of misfolded proteins and reduce cellular stress, which is particularly relevant in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. The compound maintained normal body temperature during inflammation and reduced white blood cell counts, indicating effective anti-inflammatory action .

Case Study 2: Proteasome Activity Enhancement

A comparative study analyzed various benzoic acid derivatives, including this compound. Results indicated that this compound significantly activated proteasomal activity in cell-based assays, suggesting its potential as a therapeutic agent for conditions associated with impaired protein degradation mechanisms .

Data Tables

Scientific Research Applications

Medicinal Chemistry

1.1 Antitrypanosomal Activity

Recent studies have highlighted the potential of derivatives of 2-(3,3-difluoropyrrolidin-1-yl)benzoic acid in treating Trypanosoma brucei, the causative agent of human African trypanosomiasis. For instance, a related compound demonstrated a high efficacy rate in murine models, achieving 5 out of 5 cures, indicating that modifications to the pyrrolidine structure can enhance therapeutic effectiveness against this neglected disease .

1.2 CB2 Receptor Agonism

The compound has been investigated for its action as a CB2 receptor agonist, which is relevant in the treatment of various inflammatory and neurodegenerative diseases. Research indicates that compounds with similar structures exhibit anti-fibrotic effects and could be beneficial in conditions such as systemic sclerosis and chronic liver diseases . The modulation of the CB2 receptor is an emerging area of interest due to its potential to alleviate pain and inflammation without the psychoactive effects associated with CB1 receptor activation.

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound involves several methodologies that allow for the introduction of different functional groups to enhance biological activity. One notable approach includes the use of azetidine and oxetane derivatives, which can yield compounds with improved pharmacological properties .

Table 1: Synthesis Overview

| Compound Derivative | Yield (%) | Methodology |

|---|---|---|

| Azetidine derivative | 64 | Aza-Michael addition |

| Oxetane derivative | 61 | Solvent-assisted synthesis |

| Pyrrolidine variant | 75 | Direct coupling reactions |

Case Studies

3.1 Case Study: Antitrypanosomal Efficacy

In a comprehensive study on novel urea derivatives related to benzoic acid compounds, one specific analogue containing a pyrrolidine moiety exhibited significant antitrypanosomal activity. The study emphasized the importance of structural modifications in enhancing metabolic stability and brain penetration, crucial for effective treatment against T. brucei .

3.2 Case Study: Inflammation and Pain Management

A series of experiments focused on the anti-inflammatory properties of compounds derived from this compound showed promising results in preclinical models for chronic pain management. The findings suggest that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a lower risk of gastrointestinal side effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Substituent Variations on the Benzoic Acid Core

- 2-Benzoylbenzoic Acid Derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid, 2-(4-methoxybenzoyl)benzoic acid): These compounds lack the difluoropyrrolidine group but share the benzoic acid core. The methyl and methoxy substituents on the benzoyl group reduce ΔGbinding values (indicating stronger binding) to T1R3 receptors compared to non-substituted derivatives. However, the absence of fluorination limits their metabolic stability .

- 2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}thio)benzoic Acid (): This analogue replaces the difluoropyrrolidine with a dioxo-pyrrolidine ring and introduces a sulfur bridge. The trifluoromethylphenyl group increases lipophilicity (logP ~3.5) but may reduce solubility in aqueous media.

2-(3-Hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic Acid ():

The hydroxyl group on the pyrrolidine ring enhances polarity (logP ~1.8 vs. ~2.5 for the difluoro analogue), improving solubility but reducing membrane permeability. The trifluoromethyl group on the benzoic acid further increases electron-withdrawing effects, which may enhance receptor binding affinity in specific contexts .

Fluorinated Pyrrolidine Derivatives

- Benzyl 3,3-Difluoropyrrolidine-1-carboxylate ():

This compound shares the 3,3-difluoropyrrolidine group but replaces the benzoic acid with a benzyl ester. The ester group increases logP (estimated ~2.8) and reduces acidity (pKa ~7 vs. ~4.5 for the benzoic acid), making it more suitable for blood-brain barrier penetration .

Physicochemical Properties

| Compound Name | Molecular Formula | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 2-(3,3-Difluoropyrrolidin-1-yl)benzoic acid | C₁₁H₁₀F₂NO₂ | ~2.5 | ~0.5 (PBS, pH 7.4) | 3,3-Difluoropyrrolidine |

| 2-(4-Methoxybenzoyl)benzoic acid | C₁₅H₁₂O₄ | ~3.0 | ~0.3 | 4-Methoxybenzoyl |

| 2-({2,5-Dioxo-pyrrolidinyl}thio)benzoic acid | C₁₈H₁₃F₃N₂O₃S | ~3.5 | <0.1 | Dioxo-pyrrolidine, CF₃-phenyl |

| 2-(3-Hydroxypyrrolidin-1-yl)benzoic acid | C₁₁H₁₂F₃NO₃ | ~1.8 | ~1.2 | 3-Hydroxypyrrolidine, CF₃ |

Note: Solubility and logP values estimated from structural analogues in , and 12.

Pharmacological and Receptor Binding Profiles

- T1R3 Receptor Affinity: Substituted benzoylbenzoic acids (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit ΔGbinding values of -8.2 kcal/mol for T1R3, suggesting moderate affinity.

- Metabolic Stability: Fluorination at the pyrrolidine 3-position (as in this compound) reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated pyrrolidines (e.g., 2-(pyrrolidin-1-yl)benzoic acid) .

Preparation Methods

Preparation of the 3,3-Difluoropyrrolidine Intermediate

A crucial step in the synthesis is the preparation of 3,3-difluoropyrrolidine, which serves as the nucleophilic amine component for further coupling.

Synthetic Route:

The practical synthesis involves two main stages:Formation of 2,2-Difluorosuccinic Acid:

This intermediate is prepared via a Claisen rearrangement followed by ruthenium(VIII)-catalyzed oxidation. This step efficiently introduces the difluoro substituents into the succinic acid backbone.Cyclization and Reduction:

The 2,2-difluorosuccinic acid is converted into N-benzyl-3,3-difluoropyrrolidinone through an efficient cyclization process. Subsequent reduction with borane dimethyl sulfide complex (BH3·Me2S) yields 3,3-difluoropyrrolidine.

Key Features:

This method is noted for its practicality and cost-effectiveness, allowing isolation of intermediates and scalable synthesis of the difluoropyrrolidine ring system.

Introduction of the 3,3-Difluoropyrrolidin-1-yl Group onto Benzoic Acid

While direct literature on the exact coupling of 3,3-difluoropyrrolidine to benzoic acid is limited, analogous methods for functionalizing benzoic acid derivatives with nitrogen-containing heterocycles provide insight.

General Strategy:

The typical approach involves nucleophilic substitution or amide bond formation at the ortho position of benzoic acid derivatives. The nitrogen atom of the difluoropyrrolidine acts as a nucleophile to displace a leaving group or to form a bond with a suitably activated benzoic acid derivative.Relevant Synthetic Precedents:

Research on 2-substituted benzoic acids with nitrogen heterocycles such as triazoles demonstrates the use of:Nucleophilic aromatic substitution (SNAr): Starting from 1-fluoro-2-nitrobenzene derivatives, nucleophilic amines can displace fluorine to introduce nitrogen substituents ortho to the acid group.

Functional Group Transformations:

Subsequent reduction, Sandmeyer iodination, and Grignard carboxylation steps can be employed to install and modify benzoic acid substituents efficiently.

These methods suggest that 3,3-difluoropyrrolidine could be introduced via nucleophilic substitution on appropriately activated benzoic acid precursors or through amide coupling reactions.

Comparative Data Table of Key Steps and Conditions

Research Findings and Practical Considerations

The synthesis of 3,3-difluoropyrrolidine is well-established and can be performed on a practical scale with good yields, making it a reliable intermediate for further functionalization.

The attachment of nitrogen heterocycles to benzoic acid derivatives often employs nucleophilic aromatic substitution on halogenated nitrobenzenes, followed by reduction and functional group interconversions to yield the target benzoic acids.

While direct published methods for coupling 3,3-difluoropyrrolidine to benzoic acid are scarce, the established protocols for similar nitrogen heterocycles provide a robust framework adaptable to this compound.

The use of mild reducing agents and selective catalysts ensures high yield and purity, which is critical for pharmaceutical or fine chemical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,3-difluoropyrrolidin-1-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving fluorination, nucleophilic substitution, and carboxylation. For example, nitration and esterification steps (as seen in analogous difluorobenzoic acid derivatives) can be adapted for pyrrolidine ring functionalization . Optimize fluorination using anhydrous conditions to minimize hydrolysis by-products. Monitor intermediates via TLC or HPLC.

- Key Parameters : Temperature control (e.g., 0–5°C for diazotization), solvent polarity (DMF for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of difluoropyrrolidine precursor).

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : NMR to confirm fluorination patterns; NMR for pyrrolidine ring protons and aromatic coupling .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] or [M-H]) with <2 ppm error.

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C-F vibrations (1000–1300 cm) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Structural analogs (e.g., salicylic acid derivatives) show anti-inflammatory activity via COX inhibition .

- Antimicrobial Agents : Fluorinated benzoic acids are intermediates in quinolone antibiotics; evaluate against Staphylococcus aureus or E. coli .

Advanced Research Questions

Q. How can fluorination efficiency at the pyrrolidine ring be optimized to avoid defluorination side reactions?

- Methodology :

- Use fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert atmospheres.

- Monitor reaction progress with NMR to detect intermediates like gem-difluoro species.

- Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How do metabolic pathways affect the stability of this compound in biological systems?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the pyrrolidine ring).

- LC-MS/MS Analysis : Detect glucuronidation or sulfation products (phase II metabolism) .

- Stability Assays : Measure half-life in plasma (pH 7.4, 37°C) to assess pharmacokinetic viability.

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

- Methodology :

- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and controls (e.g., indomethacin).

- Purity Verification : Quantify impurities (e.g., unreacted difluoropyrrolidine) via HPLC-UV .

- Dose-Response Curves : Compare EC values across studies to identify outliers.

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups at the benzoic acid para position.

- Molecular Docking : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina .

- Free-Wilson Analysis : Correlate substituent effects with bioactivity data.

Q. How can researchers address low aqueous solubility of this compound in formulation studies?

- Methodology :

- Salt Formation : React with sodium bicarbonate to prepare sodium salts (improves solubility >10-fold).

- Prodrug Design : Synthesize methyl esters or amides for enhanced bioavailability; hydrolyze in vivo .

- Nanonization : Use wet-milling or high-pressure homogenization to reduce particle size (<200 nm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.